Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate
CAS No.: 685108-27-4
Cat. No.: VC4563355
Molecular Formula: C18H16ClNO6
Molecular Weight: 377.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 685108-27-4 |
|---|---|
| Molecular Formula | C18H16ClNO6 |
| Molecular Weight | 377.78 |
| IUPAC Name | dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate |
| Standard InChI | InChI=1S/C18H16ClNO6/c1-25-16(21)18(17(22)26-2,11-12-4-3-5-14(19)10-12)13-6-8-15(9-7-13)20(23)24/h3-10H,11H2,1-2H3 |
| Standard InChI Key | WCOGLSMUIOCGBF-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1=CC(=CC=C1)Cl)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Dimethyl 2-(3-chlorobenzyl)-2-(4-nitrophenyl)malonate features a central malonate core () substituted at the 2-position with two distinct aromatic groups:
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A 3-chlorobenzyl group () providing electron-withdrawing character via the chlorine atom.
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A 4-nitrophenyl group () introducing strong electron-deficient properties due to the nitro substituent .
The interplay between these groups creates a sterically crowded environment, influencing reactivity and solubility. The IUPAC name, dimethyl 2-[(3-chlorophenyl)methyl]-2-(4-nitrophenyl)propanedioate, reflects this substitution pattern .
Synthesis Methods
Conventional Malonate Esterification
The synthesis typically begins with dimethyl malonate, which undergoes sequential alkylation and aromatic substitution reactions :
Step 1: Nucleophilic Aromatic Substitution
Dimethyl malonate reacts with a halogenated nitrobenzene derivative (e.g., 4-chloro-2-nitrobenzene) in the presence of a base () and polar aprotic solvent (DMF) to form a nitroaryl malonate intermediate .
Step 2: Benzylation
The intermediate is treated with 3-chlorobenzyl chloride under alkaline conditions, facilitating nucleophilic attack at the malonate’s central carbon.
Table 1: Representative Synthesis Conditions
Alternative Pathways
Recent advances utilize microwave-assisted synthesis to reduce reaction times and improve yields for similar nitrophenyl malonates . For instance, coupling dimethyl malonate with pre-functionalized benzyl halides under microwave irradiation (100°C, 30 min) achieves conversions exceeding 90% .
Physical and Chemical Properties
Thermodynamic Parameters
Experimental data for this compound are sparse, but predicted values include:
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Boiling point: 479.7 ± 45.0°C (estimated via group contribution methods) .
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Solubility: Limited water solubility (<0.1 mg/mL); soluble in polar organic solvents (e.g., DMSO, DMF).
Stability and Reactivity
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Hydrolytic sensitivity: The ester groups are prone to hydrolysis under acidic or basic conditions, yielding malonic acid derivatives.
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Nitro group reduction: Catalytic hydrogenation () converts the nitro group to an amine, enabling further functionalization .
Comparison with Structural Analogs
Table 2: Key Analog Comparisons
The 3-chlorobenzyl group in the target compound enhances steric hindrance and lipophilicity compared to simpler analogs, potentially improving target binding in biological systems .
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